molecular formula C22H21N3O2S B2357201 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide CAS No. 898407-68-6

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide

Cat. No. B2357201
CAS RN: 898407-68-6
M. Wt: 391.49
InChI Key: AMYOZYSZZODAGP-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. GSK-J4 is a selective inhibitor of the histone demethylase, KDM6B, which plays a crucial role in regulating gene expression.

Scientific Research Applications

Antioxidant and Antimicrobial Properties

A study conducted by Kurt-Kızıldoğan et al. (2020) explored the antioxidant and antimicrobial properties of a novel indole derivative similar to N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide. This derivative demonstrated significant antioxidant and antimicrobial activities without cytotoxic effects, suggesting potential for applications in treating oxidative stress-related conditions and infections (Kurt-Kızıldoğan et al., 2020).

Anti-Inflammatory and Analgesic Activities

Attimarad et al. (2017) synthesized a series of compounds, including ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates, which displayed notable anti-inflammatory and analgesic activities. These findings suggest the potential use of similar indole-based compounds in developing treatments for inflammation and pain (Attimarad et al., 2017).

Anti-Tumor Properties

Gomha et al. (2016) investigated a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety. They found promising anti-tumor activities against hepatocellular carcinoma cell lines. This research indicates that compounds structurally related to this compound might be effective in targeting certain cancer cells (Gomha et al., 2016).

Pharmacological Receptor Antagonism

Bonaventure et al. (2004) characterized a compound with a similar structure, highlighting its role as an antagonist for specific pharmacological receptors. This suggests that similar compounds could be used to modulate receptor activities in various therapeutic applications (Bonaventure et al., 2004).

Antiviral Properties

De Martino et al. (2005) explored a family of compounds, including 1-[2-(Diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles, demonstrating significant activity against HIV-1. This points to the potential antiviral applications of structurally similar indole-based compounds (De Martino et al., 2005).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-phenyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c26-21(22(27)24-17-8-2-1-3-9-17)23-15-19(20-11-6-14-28-20)25-13-12-16-7-4-5-10-18(16)25/h1-11,14,19H,12-13,15H2,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYOZYSZZODAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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